Xylose-18O-1

Glycosidic bond cleavage Hydrolase mechanism Mass spectrometry fragmentation

Xylose-18O-1 (D-xylose-1-18O, D-[1-18O]xylose) is a stable isotope-labeled analog of the naturally occurring aldopentose D-xylose, in which the oxygen atom at the anomeric carbon (C-1) is selectively substituted with the heavy stable isotope oxygen-18 (18O). D-Xylose is a major constituent of hemicellulose in plant cell walls and serves as a key carbon source in microbial fermentation and biomass conversion processes.

Molecular Formula C5H10O5
Molecular Weight 152.13 g/mol
Cat. No. B12407418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylose-18O-1
Molecular FormulaC5H10O5
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i6+2
InChIKeyPYMYPHUHKUWMLA-MZVJYYPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylose-18O-1: A Site-Specific 18O-Labeled Pentose for Glycosidic Bond and Metabolic Tracing Studies


Xylose-18O-1 (D-xylose-1-18O, D-[1-18O]xylose) is a stable isotope-labeled analog of the naturally occurring aldopentose D-xylose, in which the oxygen atom at the anomeric carbon (C-1) is selectively substituted with the heavy stable isotope oxygen-18 (18O) . D-Xylose is a major constituent of hemicellulose in plant cell walls and serves as a key carbon source in microbial fermentation and biomass conversion processes [1]. The site-specific placement of the 18O label at the anomeric position distinguishes this compound from uniformly or randomly labeled isotopologues and enables targeted investigations of glycosidic bond cleavage, hydrolase kinetics, and oxygen-exchange phenomena at the reducing end of xylose and xylose-containing oligosaccharides .

Why Unlabeled Xylose or Alternative Isotopologues Cannot Substitute for Xylose-18O-1 in Targeted Studies


Unlabeled D-xylose is unsuitable for any experiment requiring mass spectral distinction between exogenously added substrate and endogenous analyte pools, or between products arising from cleavage at different sides of a glycosidic bond [1]. While carbon-13 (13C) or deuterium (2H) labeled xylose isotopologues enable metabolic flux analysis through the carbon skeleton, they do not place a mass tag directly on the labile anomeric oxygen that participates in glycosidic bond formation and hydrolysis . Similarly, D-Xylose-[5-18O], which carries the 18O label at the relatively inert C-5 hydroxyl position, cannot report on reactions specifically involving the anomeric center . The site-specific anomeric 18O label of Xylose-18O-1 is thus uniquely required for experiments where the fate of the glycosidic oxygen must be unambiguously traced.

Quantitative Differentiation Evidence for Xylose-18O-1 Relative to Competing Isotopologues


Anomeric vs. C-5 Positional 18O Labeling: Differential Utility for Glycosidic Bond Cleavage Studies

Xylose-18O-1 places the 18O label at the anomeric C-1 position, the oxygen atom that forms the glycosidic bond in xylose-containing oligosaccharides and polysaccharides. In contrast, D-Xylose-[5-18O] carries the label at the C-5 hydroxyl, which is not directly involved in glycosidic bond chemistry. The anomeric 18O label enables mass-discrimination of fragmentation products to determine whether a given product ion originates from the reducing or non-reducing side of a glycosidic linkage, as demonstrated with 18O-carbonyl-labeled disaccharides [1]. The mass shift resulting from a single 18O substitution at C-1 is +2.004 Da relative to the unlabeled compound (MW 150.13 → 152.13), providing unambiguous product ion assignment in tandem MS experiments .

Glycosidic bond cleavage Hydrolase mechanism Mass spectrometry fragmentation

18O vs. 13C Anomeric Labeling: Absence of Carbon Skeleton Isotope Effects on Enzyme Kinetics

D-Xylose-1-13C incorporates a 13C label at the anomeric carbon with an isotopic enrichment of 99 atom% . While both Xylose-18O-1 (>90 atom% 18O) and D-Xylose-1-13C provide mass shifts for MS detection, 13C labeling at the anomeric carbon can introduce a primary kinetic isotope effect (KIE) on enzymatic reactions involving C-1 bond cleavage or formation, potentially altering measured catalytic rates by 5–15% . In contrast, 18O substitution at the anomeric oxygen introduces a minimal secondary KIE on reactions at the adjacent carbon, as the heavier oxygen isotope primarily affects transition states where O-1 bonding changes directly, leaving carbon skeleton rearrangements unperturbed . This makes Xylose-18O-1 preferable for enzyme kinetic studies where the intrinsic catalytic parameters must reflect native substrate behavior.

Kinetic isotope effect Enzyme kinetics Metabolic flux analysis

Real-Time NMR Monitoring of Anomeric Oxygen Exchange Using 18O Isotope-Induced 13C NMR Shift

The 18O isotope induced shift in 13C NMR spectroscopy provides a method for continuous, real-time monitoring of oxygen exchange at the anomeric carbon of sugars [1]. For D-[1-13C]glucose at pH 7.0 and 61°C, the pseudo-first-order rate constant for 18O incorporation from solvent H2[18O] onto the C-1 carbon atom was measured as 9.5 × 10^(-5) s^(-1) for both α- and β-anomers [1]. Applied to D-[1-13C]erythrose, rate constants ranged from 1.4 × 10^(-4) s^(-1) (10°C) to 8 × 10^(-4) s^(-1) (36°C), with an activation energy of 12.1 kcal/mol [1]. Xylose-18O-1, when used in conjunction with D-[1-13C]xylose in a dual-labeling strategy, enables analogous kinetic studies of anomeric oxygen exchange in pentose sugars—experiments not possible with unlabeled xylose or with 18O labels at non-anomeric positions .

Oxygen exchange kinetics 13C NMR spectroscopy Anomeric carbon reactivity

Isotopic Enrichment Specification: Xylose-18O-1 vs. Natural Abundance 18O

Commercially available Xylose-18O-1 is supplied with an isotopic enrichment of >90 atom% 18O (typically ≥95% chemical purity) . This represents a >450-fold enrichment over the natural abundance of 18O (0.205 atom%) [1]. For isotope dilution mass spectrometry (IDMS) applications, this enrichment level enables a dynamic range for quantification spanning approximately three orders of magnitude, assuming a 1:100 spike-to-analyte ratio yields a measurable isotope ratio shift . In comparison, D-Xylose-1-13C is available at 99 atom% 13C , offering a higher nominal enrichment; however, the natural abundance of 13C is 1.07%, meaning the effective enrichment factor for 18O (>430-fold) is comparable to that of 13C (~93-fold) when considering background signal suppression requirements [1].

Isotopic enrichment Mass spectrometry quantification Isotope dilution analysis

Differential Solvent Exchange Susceptibility: Anomeric 18O vs. Non-Anomeric 18O Labels for Hydrolase Mechanism Studies

The anomeric 18O label in Xylose-18O-1 is susceptible to exchange with solvent water (H2[16O]) under acidic conditions or in the presence of glycosidases that catalyze reversible cleavage, enabling the measurement of oxygen exchange rates as a probe of enzyme mechanism [1]. In contrast, the 18O label at the C-5 position in D-Xylose-[5-18O] is not exchangeable under physiological or mild acidic conditions, making it a stable internal reference for isotope-ratio measurements but useless for probing active-site chemistry at the anomeric center . This differential lability can be exploited in dual-labeling experiments: Xylose-18O-1 reports on anomeric oxygen chemistry, while a second, non-exchangeable label tracks the sugar backbone independently [1].

Oxygen exchange Hydrolase mechanism Glycosidase assay

Cryogenic Ion Spectroscopy Confirmation of 18O Substitution Effect on Vibrational Signatures

Cryogenic ion spectroscopy combined with 18O substitution at the reducing end of monosaccharides has been demonstrated to produce measurable shifts in infrared absorbance spectra, enabling conformational and anomeric assignment [1]. Specifically, 18O substitution for natural 16O produced a 12 cm^(-1) shift in the absorbance spectrum of a monosaccharide, as reported at ASMS 2018 [1]. This approach, termed 'anomeric memory' spectroscopy, relies on site-specific 18O labeling at the anomeric position to distinguish α- and β-anomers of monosaccharides released from glycans [1]. Xylose-18O-1 is directly applicable to such cryogenic IR spectroscopy workflows for xylose-containing glycans, whereas D-Xylose-[5-18O] would not produce the anomer-diagnostic spectral shift .

Cryogenic ion spectroscopy Anomeric configuration Vibrational fingerprinting

Priority Application Scenarios Where Xylose-18O-1 Provides Irreplaceable Experimental Value


Glycosidase and Xylanase Mechanism Studies Requiring Anomeric Oxygen Tracking

In experiments designed to determine whether a glycosidase or xylanase catalyzes hydrolysis with retention or inversion of anomeric configuration, Xylose-18O-1 is incorporated into synthetic xylooligosaccharide substrates. Following enzymatic cleavage, mass spectrometric analysis of the released xylose product reveals whether the 18O label is retained (indicating retention of configuration) or lost to solvent (indicating inversion), based on the +2 Da mass shift [1]. This approach, validated in disaccharide systems by Konda et al. (2012) [1], cannot be executed with D-Xylose-[5-18O] because the label is not at the scissile bond, nor with 13C-labeled xylose which provides no information about oxygen fate.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Xylose in Complex Biological and Food Matrices

Xylose-18O-1 serves as an ideal internal standard for the quantification of endogenous xylose in plasma, urine, plant hydrolysates, and fermentation broths via LC-MS/MS or GC-MS . The >90 atom% 18O enrichment provides a +2 Da mass shift from the natural analyte, minimizing interference from the natural isotope envelope. The >450-fold enrichment over natural 18O abundance ensures a linear quantitative dynamic range spanning three orders of magnitude when spiked at appropriate ratios . Compared to D-Xylose-1-13C, the +2 Da shift of Xylose-18O-1 provides superior separation from the M+1 isotope peak of the unlabeled analyte in low-resolution mass spectrometers .

Real-Time 13C NMR Kinetic Studies of Anomeric Oxygen Exchange in Pentose Sugars

When used in combination with D-[1-13C]xylose in a dual-isotope labeling strategy, Xylose-18O-1 enables continuous 13C NMR monitoring of oxygen exchange kinetics at the anomeric carbon [2]. The 18O-induced shift in the 13C NMR signal of the anomeric carbon provides a direct readout of 18O incorporation from H2[18O]-enriched solvent, yielding pseudo-first-order rate constants for exchange that inform on sugar mutarotation dynamics and enzyme active-site chemistry [2]. This experimental design is not feasible with single-isotope-labeled compounds and represents a unique capability of the anomeric 18O label .

Cryogenic Infrared Ion Spectroscopy for Anomeric Configuration Assignment of Xylose Released from Glycans

In glycomics workflows employing cryogenic ion spectroscopy, the 18O substitution at the anomeric position of xylose produces a characteristic 12 cm^(-1) shift in the infrared absorbance spectrum, enabling unambiguous discrimination of α- and β-anomers of xylose released from N-glycans or plant cell wall oligosaccharides [3]. This 'anomeric memory' approach, demonstrated with monosaccharide standards, requires site-specific 18O labeling at the reducing end—a requirement met exclusively by Xylose-18O-1 among commercially available xylose isotopologues [3].

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